Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate
CAS No.:
Cat. No.: VC17869919
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O4 |
|---|---|
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | ethyl 4-[2-(3-amino-2-oxopyridin-1-yl)ethyl]morpholine-2-carboxylate |
| Standard InChI | InChI=1S/C14H21N3O4/c1-2-20-14(19)12-10-16(8-9-21-12)6-7-17-5-3-4-11(15)13(17)18/h3-5,12H,2,6-10,15H2,1H3 |
| Standard InChI Key | HDQLCAHQEZIVQV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CN(CCO1)CCN2C=CC=C(C2=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate consists of three distinct components:
-
Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom.
-
Pyridinone derivative: A 3-amino-2-oxopyridin-1(2H)-yl group, which introduces a lactam ring with an amino substituent.
-
Ethyl ester: A carboxylate group esterified with ethanol.
The compound’s IUPAC name, ethyl 4-[2-(3-amino-2-oxopyridin-1-yl)ethyl]morpholine-2-carboxylate, reflects its substituent arrangement. Its canonical SMILES representation is CCOC(=O)C1CN(CCO1)CCN2C=CC=C(C2=O)N, illustrating connectivity between the morpholine, ethyl ester, and pyridinone groups .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.33 g/mol |
| Hydrogen Bond Donors | 2 (NH and CONH) |
| Hydrogen Bond Acceptors | 5 (ester O, morpholine O, lactam O, pyridinone O) |
| Rotatable Bonds | 7 |
Physicochemical Behavior
While experimental data on solubility, melting point, and stability remain limited, computational predictions suggest moderate hydrophilicity due to the morpholine oxygen and pyridinone lactam. The ethyl ester group may enhance membrane permeability, a critical factor in drug design .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound’s synthesis involves multi-step organic reactions, typically beginning with the functionalization of morpholine and pyridinone precursors. A plausible route includes:
-
Morpholine Functionalization: Alkylation of morpholine-2-carboxylic acid with 2-chloroethylamine to introduce the ethylamine side chain .
-
Pyridinone Synthesis: Cyclization of 3-aminopyridine derivatives with carbonylating agents to form the 2-oxopyridin-1(2H)-yl group .
-
Coupling Reaction: Linking the morpholine-ethylamine intermediate to the pyridinone via nucleophilic substitution or amide bond formation .
-
Esterification: Reaction with ethanol in the presence of a catalyst (e.g., ) to form the ethyl ester .
Key Reaction Considerations:
-
Protecting groups (e.g., Boc for amines) may be required to prevent side reactions .
-
Catalysts like palladium or copper complexes could enhance coupling efficiency .
Research Findings and Biological Relevance
Enzyme Interaction Studies
Preliminary studies on structurally analogous compounds suggest potential interactions with kinases and phosphodiesterases. The morpholine ring’s oxygen may coordinate with Mg²⁺ ions in enzyme active sites, while the pyridinone lactam could mimic nucleotide bases . For example, Patent WO2012142671A1 highlights morpholine carboxylates as modulators of inflammatory pathways, potentially through PDE4 inhibition .
Applications in Medicinal Chemistry
Targeted Protein Degradation
As a potential PROTAC component, this compound could link an E3 ubiquitin ligase (e.g., VHL) to SOS1, enabling selective ubiquitination and proteasomal degradation . Compared to traditional inhibitors, PROTACs offer catalytic action and reduced drug resistance .
Anti-Inflammatory Agents
Morpholine derivatives are known to inhibit PDE4 and COX-2, suggesting applications in treating conditions like rheumatoid arthritis . The pyridinone moiety’s hydrogen-bonding capacity may enhance target affinity.
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 6-Oxo-5-[2-[pyridin-4-ylmethylamino]-thiazol-4-yl]-pyridine-3-carboxylate | Thiazole-pyridine hybrid | Antiviral, antimicrobial |
| Ethyl 5-[2-[benzylamino]-pyridin-4-yl]-1h-pyridine-3-carboxylic acid | Benzylamine substituent | Kinase inhibition |
| SOS1 Degrader (EP4328219A1) | PROTAC linker with E3 ligase ligand | Anticancer (Ras pathway) |
Future Directions and Challenges
Pharmacokinetic Optimization
Improving bioavailability through prodrug strategies (e.g., replacing the ethyl ester with a phosphonate) could enhance therapeutic efficacy .
Target Validation
Detailed in vitro and in vivo studies are needed to confirm SOS1 degradation efficacy and off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume